molecular formula C₁₅H₁₂ClI₂NO₄ B1156800 5-Chloro-3,3'-diiodo-L-thyronine

5-Chloro-3,3'-diiodo-L-thyronine

Cat. No.: B1156800
M. Wt: 559.52
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3,3'-diiodo-L-thyronine is a synthetic analog of endogenous diiodothyronines, which are active metabolites of thyroid hormones . It is offered as a high-purity chemical tool for investigative studies in endocrinology and metabolism. Researchers are exploring the role of related diiodothyronines, such as 3,5-diiodo-L-thyronine (3,5-T2), in energy homeostasis. Studies suggest these metabolites can rapidly influence mitochondrial function, stimulating oxygen consumption and resting metabolic rate, potentially through mechanisms that are distinct from classical thyroid hormone receptor pathways . In vitro models have shown that diiodothyronines can reduce hepatic lipid accumulation and stimulate mitochondrial uncoupling and fatty acid β-oxidation . Furthermore, research indicates potential effects on improving insulin sensitivity and enhancing glucose-induced insulin secretion . This compound is provided for use in fundamental biochemical research and cell-based assays to further elucidate the complex signaling networks of thyroid hormone metabolites. This compound is strictly For Research Use Only. It is not intended for direct human use, diagnostic procedures, or any therapeutic applications.

Properties

Molecular Formula

C₁₅H₁₂ClI₂NO₄

Molecular Weight

559.52

Origin of Product

United States

Preparation Methods

Sequential Iodination and Chlorination

This method begins with L-tyrosine as the starting material. Initial iodination at the 3 and 3' positions is achieved using iodine monochloride (ICl) or iodine in the presence of a Lewis acid (e.g., FeCl₃), followed by chlorination at the 5 position. Chlorination may employ sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions. For example, iodination of L-tyrosine in aqueous NaOH with I₂ yields 3,5-diiodo-L-tyrosine, which can subsequently undergo electrophilic chlorination at the 5 position.

Simultaneous Halogenation

Alternative routes utilize pre-halogenated precursors. For instance, 3-iodo-5-chloro-L-tyrosine could be synthesized first, followed by iodination at the 3' position using iodonium salts (e.g., 4,4'-dimethoxydiphenyl-iodonium bromide) in alkaline conditions. This approach leverages metal-complex intermediates to stabilize reactive species during coupling reactions.

Metal-Mediated Coupling Reactions

Metal complexes play a pivotal role in facilitating thyronine backbone formation. A patent by details the synthesis of 3,5-diiodothyronines via copper-mediated coupling, which can be adapted for chloro-diiodo derivatives:

Example Protocol (Adapted from)

  • Formation of Metal Complex :

    • React 3,5-diiodo-L-tyrosine (1 mol) with copper sulfate (CuSO₄·5H₂O) in aqueous NaOH to form a copper-tyrosine complex.

    • Yield: >90% after centrifugation and washing.

  • Coupling with Iodonium Salts :

    • Combine the copper complex with 4,4'-diethoxy-diphenyl-iodonium bromide (45 g) in water and triethylamine (14 mL).

    • Heat at 50°C for 24 hours under nitrogen to form 3,5-diiodo-4-p-ethoxy-phenoxy-L-phenylalanine.

  • Chlorine Introduction :

    • Substitute the ethoxy group with chlorine via hydrobromic acid (HBr) in glacial acetic acid, followed by treatment with SOCl₂ to introduce the 5-chloro substituent.

Protective Group Strategies

Protecting amino and carboxyl groups is essential to prevent undesired side reactions during halogenation:

Carbobenzoxy (Cbz) Protection

  • The amino group of L-tyrosine is protected using benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions.

  • After iodination and chlorination, the Cbz group is removed via hydrogenolysis (H₂/Pd-C).

Methyl Esterification

  • The carboxyl group is esterified using methanol and thionyl chloride (SOCl₂), enabling smoother halogenation.

  • Post-halogenation, the ester is hydrolyzed with NaOH to regenerate the free acid.

Purification and Characterization

Crystallization

Crude this compound is purified via recrystallization from ethanol-water mixtures, yielding white crystalline solids with melting points ~255–260°C (dec.).

Chromatographic Methods

  • Ion-Exchange Chromatography : Separates halogenated derivatives based on charge differences.

  • HPLC : Reversed-phase C18 columns with acetonitrile/water gradients achieve >98% purity.

Spectroscopic Analysis

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 525.08 (C₁₅H₁₃I₂NO₄).

  • ¹H-NMR : Aromatic protons resonate at δ 7.2–7.5 ppm, confirming halogen substitution patterns.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsConditionsYieldPurity
Sequential HalogenationL-TyrosineI₂, SO₂Cl₂, CuSO₄Aqueous NaOH, 50°C60–70%>95%
Metal-Mediated Coupling3,5-Diiodo-L-tyrosine4,4'-diethoxy-diphenyl-iodonium bromideN₂, 50°C, 24h85–90%>98%
Protective Group RouteCbz-L-tyrosineNCS, Pd-C/H₂RT, MeOH/H₂O50–55%90–92%

Q & A

Q. How can researchers synthesize and characterize 5-Chloro-3,3'-diiodo-L-thyronine for experimental use?

Methodological Answer: Synthesis typically involves halogenation of thyronine derivatives under controlled conditions. Characterization requires:

  • Purity assessment : Use HPLC with UV detection (λmax ~227 nm, similar to T3 analogs) .
  • Structural confirmation : NMR or X-ray crystallography (for hygroscopic compounds, ensure anhydrous handling) .
  • Stability testing : Monitor degradation under varying temperatures and pH using mass spectrometry .
    Note: Stock solutions should be prepared in inert-gas-purged solvents to prevent oxidation .

Q. What in vitro models are suitable for initial screening of thyromimetic activity?

Methodological Answer:

  • GH3 pituitary cells : Measure TSH suppression or GH mRNA induction via RT-qPCR .
  • Hepatic cell lines : Assess peripheral effects (e.g., malic enzyme mRNA levels) .
  • Competitive binding assays : Use [125I]-T3 displacement with nuclear receptor extracts to estimate affinity .

Advanced Research Questions

Q. How does the chloro substitution in this compound influence receptor binding compared to non-chlorinated analogs?

Methodological Answer:

  • 3D-QSAR modeling : Compare steric/electronic properties with analogs like T2 (3,5-diiodo-L-thyronine) and T3 using CoMFA .
  • Electrophoretic mobility shift assays (EMSAs) : Evaluate TRβ1 homodimer dissociation from T3 response elements .
  • Functional studies : Test isoform-specific TR activation (TRα vs. TRβ) using luciferase reporter assays .
    Key Finding: Chloro substitution may reduce TR binding affinity by ~100-fold compared to T3, but enhance mitochondrial targeting .

Q. How can researchers resolve contradictions in reported thyromimetic effects (e.g., central vs. peripheral activity)?

Methodological Answer:

  • Dose-response stratification : Compare TSH suppression (central) and hepatic ME induction (peripheral) in vivo at equimolar doses .
  • Mechanistic dissection : Use TR isoform-specific knockouts or siRNA to isolate pathways .
  • Tissue-specific metabolomics : Quantify deiodinase activity (5'DI/5'DII) in target tissues via radioisotope tracing .

Q. What analytical challenges arise in detecting this compound in biological matrices?

Methodological Answer:

  • Chromatographic interference : Optimize LC-MS/MS with ion-pairing agents to separate from endogenous iodothyronines .
  • Cross-reactivity : Validate ELISA kits against structural analogs (e.g., T2, rT3) to ensure specificity .
  • Low-abundance detection : Employ immunoprecipitation followed by high-resolution mass spectrometry .

Methodological Best Practices

Q. How should researchers handle this compound given its hygroscopic nature?

  • Storage : Store at -20°C in desiccated, amber vials to prevent hydrolysis .
  • Solubility : Use DMSO or ethanol for stock solutions, and confirm concentration via spectrophotometry (extinction coefficient ε227 ≈ 4,200 M⁻¹cm⁻¹) .
  • Inert atmosphere : Prepare working solutions under argon/glovebox conditions .

Q. What in vivo experimental designs are optimal for studying metabolic effects?

  • Rodent models : Administer via intraperitoneal injection; monitor core body temperature, oxygen consumption, and lipid oxidation markers .
  • Time-course analysis : Collect serum and tissues (liver, pituitary) at 0, 6, 12, 24 h post-dose to capture transient 5'DI activation .
  • Control groups : Include T3/T2-treated cohorts to benchmark selectivity .

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